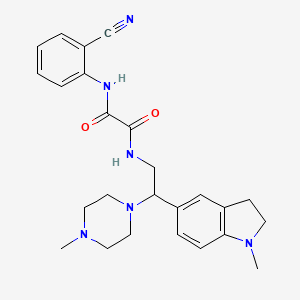
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, identified by its CAS number 921923-65-1, is a synthetic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O2 |
| Molecular Weight | 417.5 g/mol |
| Structure | Chemical Structure |
| CAS Number | 921923-65-1 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including receptors and enzymes involved in various signaling pathways. The compound's structure suggests potential binding affinity to cannabinoid receptors, particularly CB1, which are implicated in pain modulation and appetite regulation.
Potential Mechanisms Include:
- CB1 Receptor Antagonism : Similar compounds have shown efficacy as antagonists at cannabinoid receptors, influencing neurogenic and metabolic processes.
- Inhibition of Tumor Growth : Preliminary studies indicate that oxalamides can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor proliferation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound displayed IC50 values ranging from 5 to 15 µM, indicating a moderate level of potency against these cancer types.
In Vivo Studies
Animal models have been utilized to further explore the therapeutic potential of this compound:
- Model : Xenograft models using human tumor cells implanted in immunocompromised mice.
- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Studies
-
Case Study 1: Anticancer Activity
- Objective : To evaluate the efficacy of this compound in reducing tumor growth.
- Methodology : Mice were treated with varying doses of the compound over a period of four weeks.
- Results : Tumor growth was inhibited by approximately 60% at the highest dose compared to untreated controls.
-
Case Study 2: Neuropharmacological Effects
- Objective : Assess the effects on anxiety-like behavior in rodent models.
- Methodology : Behavioral tests such as the elevated plus maze were conducted post-treatment.
- Results : Treated animals exhibited reduced anxiety-like behavior, suggesting potential applications in treating anxiety disorders.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-29-11-13-31(14-12-29)23(18-7-8-22-19(15-18)9-10-30(22)2)17-27-24(32)25(33)28-21-6-4-3-5-20(21)16-26/h3-8,15,23H,9-14,17H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCAHSKUVITNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














